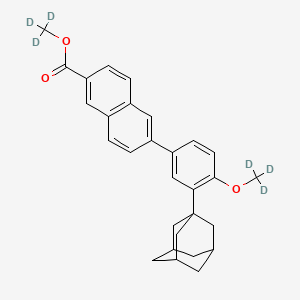

Benfotiamine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benfotiamine-d5 is a deuterated derivative of benfotiamine, a synthetic, fat-soluble, S-acyl derivative of thiamine (vitamin B1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine due to its enhanced stability and traceability.

Applications De Recherche Scientifique

Benfotiamine-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies of thiamine metabolism and pharmacokinetics.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Studied for its potential therapeutic effects in conditions like diabetic neuropathy and Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals and dietary supplements

Mécanisme D'action

Target of Action

Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .

Mode of Action

This compound facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .

Pharmacokinetics

This compound is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .

Result of Action

The administration of this compound leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.

Analyse Biochimique

Biochemical Properties

Benfotiamine-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to protect against dopamine neuron damage in a Parkinson’s disease mouse model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benfotiamine-d5 involves the incorporation of deuterium atoms into the benfotiamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated thiamine with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Benfotiamine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.

Reduction: Reduction reactions can convert this compound back to its thiamine form.

Substitution: Substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include thiamine disulfide derivatives, reduced thiamine, and various substituted benfotiamine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulbutiamine: A synthetic derivative of thiamine with higher lipid solubility and better brain penetration.

Fursultiamine: Another lipid-soluble thiamine derivative with similar pharmacological properties.

Thiamine Monophosphate Chloride: A water-soluble thiamine derivative used in nutritional supplements

Uniqueness

Benfotiamine-d5 is unique due to its deuterated structure, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of thiamine derivatives .

Propriétés

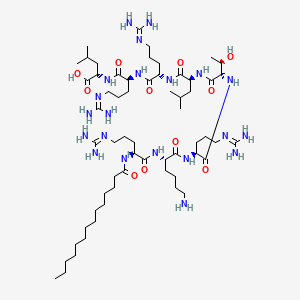

Numéro CAS |

1331669-97-6 |

|---|---|

Formule moléculaire |

C19H23N4O6PS |

Poids moléculaire |

471.479 |

Nom IUPAC |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |

Clé InChI |

BTNNPSLJPBRMLZ-CSFUHONJSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |

Synonymes |

(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester; Benzoylthiamine-d5 Monophosphate; Berdi-d5; Betivina-d5; Bietamine-d5; Biotamin-d5; Milgamma-d5; Nitanevril-d5; S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)